3,5-Dichlorobenzo[f][1,7]naphthyridine
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Overview
Description
3,5-Dichlorobenzo[f][1,7]naphthyridine is a heterocyclic compound that belongs to the naphthyridine family Naphthyridines are characterized by their fused pyridine rings, which are nitrogen-containing aromatic heterocycles
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3,5-Dichlorobenzo[f][1,7]naphthyridine typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-chloro-3,5-diaminopyridine with suitable reagents to form the desired naphthyridine ring system . The reaction conditions often include the use of catalysts such as montmorillonite K10 and solvents like DMF (dimethylformamide) at elevated temperatures .
Industrial Production Methods: While detailed industrial production methods for this compound are not extensively documented, the general approach would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, using continuous flow reactors, and ensuring the purity and yield of the final product through advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions: 3,5-Dichlorobenzo[f][1,7]naphthyridine undergoes various chemical reactions, including:
Nucleophilic Substitution: The chlorine atoms can be replaced by nucleophiles such as amines or alkoxides.
Electrophilic Substitution: The aromatic ring can undergo electrophilic substitution reactions, although the presence of electron-withdrawing chlorine atoms may reduce its reactivity.
Reduction and Oxidation: The compound can be reduced or oxidized under specific conditions to form different derivatives.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium methoxide or N-methylpiperazine in DMF at high temperatures.
Electrophilic Substitution: Reagents such as acetic acid and potassium iodide.
Reduction/Oxidation: Various reducing or oxidizing agents depending on the desired transformation.
Major Products: The major products formed from these reactions include substituted naphthyridines, imino ethers, and other functionalized derivatives .
Scientific Research Applications
3,5-Dichlorobenzo[f][1,7]naphthyridine has several applications in scientific research:
Medicinal Chemistry: It is explored for its potential anticancer, antiviral, and antimicrobial properties.
Organic Synthesis: Used as a building block for synthesizing more complex molecules.
Material Science: Investigated for its luminescent properties and potential use in organic light-emitting diodes (OLEDs) and fluorescent chemosensors.
Mechanism of Action
The mechanism of action of 3,5-Dichlorobenzo[f][1,7]naphthyridine involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes or receptors, leading to its observed biological effects . The exact pathways and targets can vary depending on the specific application, such as anticancer or antimicrobial activity .
Comparison with Similar Compounds
1,5-Naphthyridine: Another naphthyridine isomer with different substitution patterns and biological activities.
1,6-Naphthyridine: Known for its anticancer and anti-inflammatory properties.
1,8-Naphthyridine: Exhibits unique reactivity due to its distinct nitrogen arrangement.
Uniqueness: 3,5-Dichlorobenzo[f][1,7]naphthyridine is unique due to its specific substitution pattern, which influences its chemical reactivity and biological activity. The presence of chlorine atoms enhances its potential as a precursor for further functionalization and application in various fields .
Properties
CAS No. |
62141-01-9 |
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Molecular Formula |
C12H6Cl2N2 |
Molecular Weight |
249.09 g/mol |
IUPAC Name |
3,5-dichlorobenzo[f][1,7]naphthyridine |
InChI |
InChI=1S/C12H6Cl2N2/c13-10-6-5-8-7-3-1-2-4-9(7)15-12(14)11(8)16-10/h1-6H |
InChI Key |
URTOCUHBGAGXAJ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C3=C(C(=N2)Cl)N=C(C=C3)Cl |
Origin of Product |
United States |
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